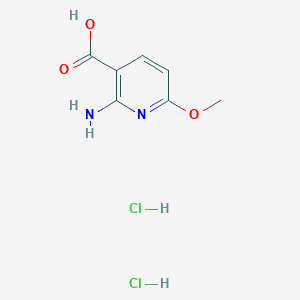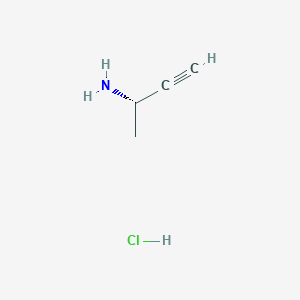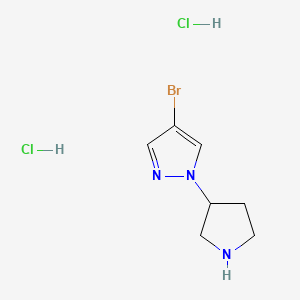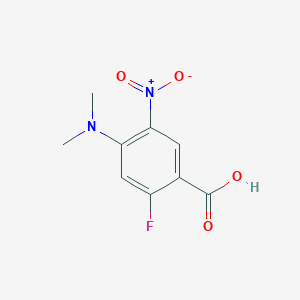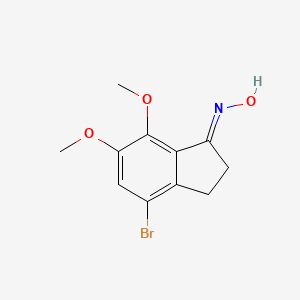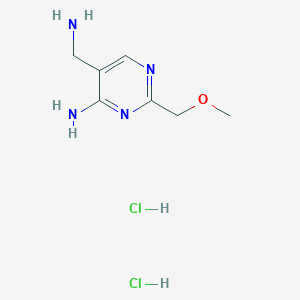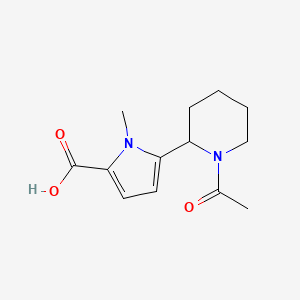
5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A classical method for the synthesis of piperidones involves combining an alkyl-1,3acetonedicarboxylate with benzaldehyde and an amine .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A hydrogen borrowing the [5 + 1] annulation method was reported by Donohoe et al. The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Properties
5-(1-Acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid derivatives have shown properties as anti-inflammatory and analgesic agents. In a study, various related compounds demonstrated significant potency as analgesics in mouse models, although they exhibited a lower level of anti-inflammatory activity (Muchowski et al., 1989).
Inhibitory Activity on Aldose Reductase Enzyme
A synthesized compound related to 5-(1-Acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid was found to inhibit the enzyme aldose reductase and the glycation process of proteins. This suggests its potential utility in treating various pathological conditions related to these processes (Anagnostou et al., 2002).
Anticancer Activity
Novel complexes based on derivatives of 5-Acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester, a structurally similar compound, have been synthesized. These compounds exhibited in vitro cytotoxicities against various cancer cell lines, suggesting their potential as anticancer agents (Qiao et al., 2021).
Antimicrobial Properties
Some novel derivatives of 5-(1-Acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid have shown promising in vitro antimicrobial activities. This indicates their potential application in developing new antimicrobial agents (Hublikar et al., 2019).
Use as a Chiral Building Block
The compound has been explored as a chiral building block for synthesizing piperidine-related alkaloids. Its derivatives have been utilized in asymmetric syntheses, highlighting its utility in creating complex organic molecules (Takahata et al., 2002).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of N-acetylpiperidine-2-carboxylic acid, a closely related compound, has been determined. This study provides valuable insights into the structural characteristics of these types of compounds (Rae et al., 1980).
Role in Aromatic Rice Flavor
Research on 2-acetyl-1-pyrroline, a compound structurally related to 5-(1-Acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid, has shown its significance in contributing to the flavor of aromatic rice. This study helps understand the biosynthetic pathways of flavor compounds in plants (Huang et al., 2008).
Orientations Futures
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve, with new discoveries and applications on the horizon .
Propriétés
IUPAC Name |
5-(1-acetylpiperidin-2-yl)-1-methylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(16)15-8-4-3-5-11(15)10-6-7-12(13(17)18)14(10)2/h6-7,11H,3-5,8H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPCNERPCUODGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CC=C(N2C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
1788685-73-3 |
Source


|
| Record name | 5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


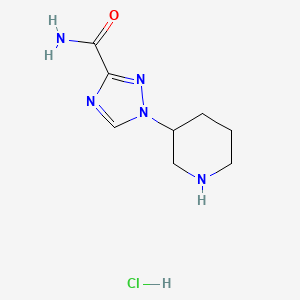

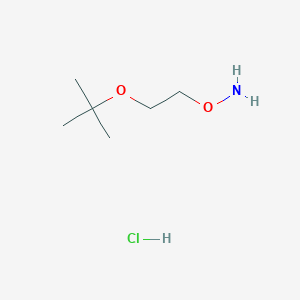
![N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride](/img/structure/B1382897.png)
